molecular formula C9H4BrCl2F3O B13722899 5'-Bromo-2'-chloro-4'-(trifluoromethyl)phenacyl chloride

5'-Bromo-2'-chloro-4'-(trifluoromethyl)phenacyl chloride

Cat. No.: B13722899
M. Wt: 335.93 g/mol
InChI Key: VHXFIQFHAXWBGX-UHFFFAOYSA-N
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Description

5’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl chloride is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl chloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable aromatic precursor, followed by chlorination and the introduction of the trifluoromethyl group. The final step involves the formation of the phenacyl chloride moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: The presence of the phenacyl chloride moiety allows for addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions may vary depending on the desired product, but typically involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide derivative, while oxidation may produce a ketone or carboxylic acid.

Scientific Research Applications

5’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl chloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl chloride involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound useful in research and development.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl bromide
  • 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
  • 4-Bromobenzotrifluoride

Uniqueness

5’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and trifluoromethyl groups in a single molecule allows for versatile applications and makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H4BrCl2F3O

Molecular Weight

335.93 g/mol

IUPAC Name

1-[5-bromo-2-chloro-4-(trifluoromethyl)phenyl]-2-chloroethanone

InChI

InChI=1S/C9H4BrCl2F3O/c10-6-1-4(8(16)3-11)7(12)2-5(6)9(13,14)15/h1-2H,3H2

InChI Key

VHXFIQFHAXWBGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)C(F)(F)F)Cl)C(=O)CCl

Origin of Product

United States

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